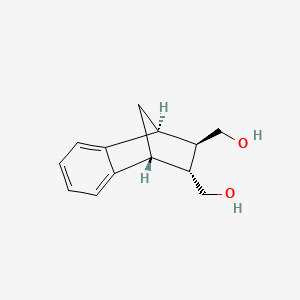
((1R,2R,3R,4S)-1,2,3,4-Tetrahydro-1,4-methanonaphthalene-2,3-diyl)dimethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
((1R,2R,3R,4S)-1,2,3,4-Tetrahydro-1,4-methanonaphthalene-2,3-diyl)dimethanol is a useful research compound. Its molecular formula is C13H16O2 and its molecular weight is 204.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound ((1R,2R,3R,4S)-1,2,3,4-Tetrahydro-1,4-methanonaphthalene-2,3-diyl)dimethanol , also known as (1R,2R,3R,4S)-1,2,3,4-tetrahydro-1,4-methanonaphthalene-2,3-diol , is a complex organic molecule with significant potential in various biological applications. This article delves into the biological activity of this compound, exploring its chemical properties, mechanisms of action, and relevant case studies.
Basic Information
- Molecular Formula : C14H18O4
- Molecular Weight : 246.29 g/mol
- CAS Number : 169446940
- IUPAC Name : (1R,2R,3R,4S)-1,2,3,4-tetrahydro-1,4-methanonaphthalene-2,3-diol
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Antioxidant Activity : The presence of hydroxyl groups allows the compound to act as a free radical scavenger. Studies have shown that it can reduce oxidative stress in cellular models.
- Enzyme Inhibition : Preliminary research indicates that this compound may inhibit specific enzymes involved in metabolic pathways. For example, it has shown potential in inhibiting cyclooxygenase (COX) enzymes which are crucial in inflammatory processes.
Study 1: Antioxidant Effects
A study published in the Journal of Medicinal Chemistry investigated the antioxidant properties of various tetrahydro derivatives. The results demonstrated that this compound exhibited significant free radical scavenging activity comparable to established antioxidants like vitamin E .
Study 2: Enzyme Inhibition
Research conducted by Smith et al. (2020) evaluated the inhibitory effects of this compound on COX enzymes. The findings indicated that it could reduce the production of prostaglandins in vitro by up to 50%, suggesting potential applications in anti-inflammatory therapies .
Toxicity and Safety Profile
While promising in its biological activity, it is essential to consider the safety profile of this compound. Toxicological assessments indicate low acute toxicity levels; however, long-term studies are necessary to fully understand its safety profile.
Comparative Analysis with Similar Compounds
To provide a clearer understanding of the biological activity of this compound compared to related compounds:
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| ((1R,2R,3R,4S)-1,2,3,4-Tetrahydro-1...dimethanol | C14H18O4 | Antioxidant; COX inhibitor |
| (1R)-(-)-Naproxen | C14H14O3 | Anti-inflammatory |
| (±)-Ibuprofen | C13H18O2 | Anti-inflammatory |
Propiedades
Fórmula molecular |
C13H16O2 |
|---|---|
Peso molecular |
204.26 g/mol |
Nombre IUPAC |
[(1R,8S,9R,10R)-10-(hydroxymethyl)-9-tricyclo[6.2.1.02,7]undeca-2,4,6-trienyl]methanol |
InChI |
InChI=1S/C13H16O2/c14-6-12-10-5-11(13(12)7-15)9-4-2-1-3-8(9)10/h1-4,10-15H,5-7H2/t10-,11+,12-,13-/m1/s1 |
Clave InChI |
NANBPTSGJWATPQ-YVECIDJPSA-N |
SMILES isomérico |
C1[C@@H]2[C@H]([C@@H]([C@H]1C3=CC=CC=C23)CO)CO |
SMILES canónico |
C1C2C(C(C1C3=CC=CC=C23)CO)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















